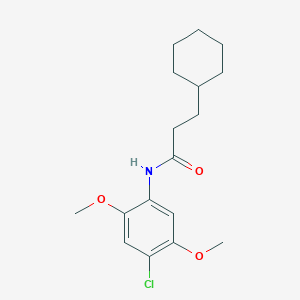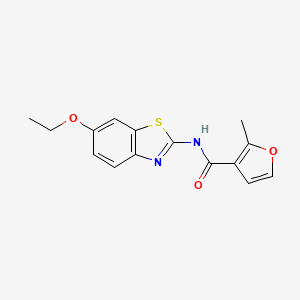![molecular formula C23H19N3 B5881597 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5881597.png)
9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline, also known as IQ-1S, is a synthetic compound that has shown potential in scientific research applications. This compound belongs to the family of quinoxaline derivatives, which have been extensively studied due to their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline involves its ability to inhibit the Wnt/β-catenin signaling pathway. This pathway is involved in the regulation of cell proliferation, differentiation, and survival. 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline binds to the TCF/LEF transcription factors, which are downstream targets of the Wnt/β-catenin signaling pathway, and inhibits their activity. This leads to the suppression of target gene expression and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which play a role in the development of chronic inflammation. Additionally, 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline has been found to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline in lab experiments is its specificity for the Wnt/β-catenin signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. However, one limitation of using 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline. One area of research is the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway. Another area of research is the use of 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline in combination with other anti-cancer drugs to enhance their efficacy. Additionally, the potential use of 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline in the treatment of other diseases such as inflammatory bowel disease and liver fibrosis is an area of active research.
Métodos De Síntesis
The synthesis of 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline involves a multi-step process that begins with the reaction of 2-bromoethylphenyl ketone with 2-aminoaniline to form the intermediate compound. This intermediate is then subjected to a series of reactions that involve cyclization, reduction, and alkylation to yield the final product. The synthesis of 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties. 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline has been found to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in the development and progression of cancer. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
9-methyl-6-(2-phenylethyl)indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3/c1-16-11-12-21-18(15-16)22-23(25-20-10-6-5-9-19(20)24-22)26(21)14-13-17-7-3-2-4-8-17/h2-12,15H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTSFDNOOUKIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5881519.png)


![methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5881535.png)

![N-(4-{[bis(cyanomethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5881573.png)

![9-allyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5881581.png)

![N-(4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5881600.png)


